丙炔基异硫氰酸酯

描述

Propargyl isothiocyanate is a chemical compound that can be synthesized through various reactions involving propargyl amines and isothiocyanates. The literature reveals a range of synthetic methods and chemical reactions that lead to the formation of propargyl isothiocyanate and its derivatives, which are of significant interest due to their potential applications in the synthesis of heterocyclic compounds.

Synthesis Analysis

Several papers discuss the synthesis of compounds related to propargyl isothiocyanate. For instance, a base-mediated hydroamination of propargylamine with isothiocyanates has been reported to achieve the synthesis of imidazole-2-thione and spiro-cyclic imidazolidine-2-thione through a regioselective intramolecular 5-exo-dig cycloisomerization at room temperature . Another study describes a cascade reaction of propargyl amines with AgSCF3 and KBr, leading to the formation of allenyl thiocyanates, which can further react to form allenyl trifluoromethylthioether compounds . Additionally, the synthesis of isothiocyanate substituted allenes via a [3,3] sigmatropic rearrangement of propargyl thiocyanates has been documented, with these allenes being precursors to a variety of heterocyclic products .

Molecular Structure Analysis

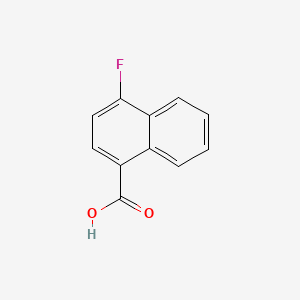

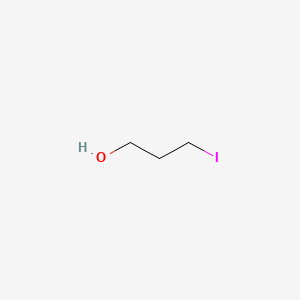

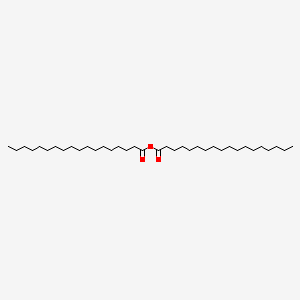

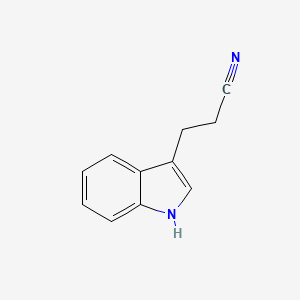

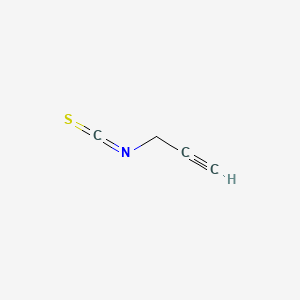

The molecular structure of propargyl isothiocyanate and its derivatives is characterized by the presence of a propargyl group (a three-carbon alkynyl chain ending in a methylene group) and an isothiocyanate group (a functional group with the connectivity N=C=S). The structure of the synthesized compounds can vary depending on the reaction conditions and the substituents present on the propargyl and isothiocyanate moieties.

Chemical Reactions Analysis

Propargyl isothiocyanate derivatives undergo a variety of chemical reactions. For example, the coupling reaction between secondary propargyl amines and isothiocyanates in aqueous media yields cyclized products . Gold-catalyzed reactions of propargylic sulfides and dithioacetals have been shown to afford indene derivatives . Furthermore, the reaction of lithiated propargylamines with isothiocyanates followed by treatment with alkyl 2-bromoacetates leads to the formation of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of propargyl isothiocyanate derivatives are influenced by their molecular structure. For instance, DBU-mediated cyclization of isothiocyanate and propargyl alcohol results in heterocyclic compounds with varying nucleophilicity based on the substitution pattern of the propargyl alcohol . The temperature during the reaction of lithiated propargyl amines with isothiocyanates determines the formation of either 2,5-bis(N,N-dialkylamino)thiophenes or 1-alkyl-2-N,N-dialkylamino-5-methylthiopyrroles . Microwave-assisted domino reactions of propargylamines with isothiocyanates have been developed for the selective synthesis of 2-aminothiazoles and 2-amino-4-methylenethiazolines, demonstrating the influence of temperature on the outcome of the reaction .

科研应用

合成和反应

研究人员已经开发了制备异硫氰酸酯取代烯烃的方法,包括通过丙炔硫氰酸酯的σ迁移重排制备丙炔异硫氰酸酯,这些化合物表现出各种反应,如异构化、环闭合和亲电加成,导致杂环产物 (Banert et al., 2002)。另一项研究突出了从丙炔胺和异硫氰酸酯合成噻吩和噻吡咯的方法,展示了这些化合物的化学多样性 (Tarasova et al., 1997)。

在生物共轭中的应用

在水介质中次丙炔胺和异硫氰酸酯之间的偶联反应据报道可以高效地产生环化产物。这种方法已被应用于合成一个功能化醚脂质,展示了其在生物共轭和脂质体配方中的潜力 (Viart et al., 2014)。

金催化的杂环化反应

已经探索了金(I)催化的同丙炔基异硫氰酸酯的分子内杂环化,包括丙炔异硫氰酸酯。这个过程高效地产生各种具有广泛底物范围的环加合物,突显了它在有机合成中的实用性 (Jiang et al., 2015)。

多取代咪唑-2-硫酮的合成

利用丙炔异硫氰酸酯的碱介导的氢胺化反应已被用于咪唑-2-硫酮和螺环咪唑烷-2-硫酮的一锅法合成。这种方法展示了一种原子经济和区域选择性的合成杂环化合物的方法 (Ranjan et al., 2014)。

危险和安全考虑

重要的是要注意使用这些化合物时的安全方面。在蒸馏丙炔异硫氰酸酯过程中发生爆炸的事件促使进行一项研究以了解潜在原因。该研究强调了认识潜在危险并采取安全操作实践的重要性 (Banert et al., 2015)。

未来方向

: Guerrero-Alonso, A., Antunez-Mojica, M., & Medina-Franco, J. L. (2021). Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine. Molecular Informatics, 40(9), e2100172. DOI: 10.1002/minf.202100172 : Santra, M., et al. (2021). Fluorescein Based Fluorescence Sensors for the Selective Sensing of Palladium Ions. Journal of Fluorescence, 31, 1257–1265. DOI: 10.1007/s10895-021-02770-9 : Kala, C., Ali, S., et al. (2018). Isothiocyanates: A Review. Research Journal of Pharmacognosy, 1(1), 1–6. DOI: 10.5958/0976-4836.2018.00001.0

性质

IUPAC Name |

3-isothiocyanatoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179045 | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl isothiocyanate | |

CAS RN |

24309-48-6, 54122-88-2 | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isothiocyanatoprop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24309-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。